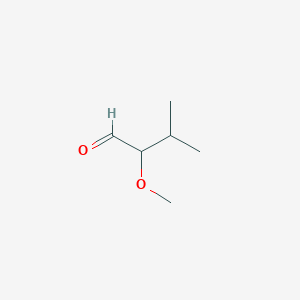![molecular formula C18H17NO5S2 B2732422 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899978-08-6](/img/structure/B2732422.png)
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO5S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is involved in the synthesis of various organic compounds, showcasing its utility in the development of novel chemical entities. For instance, it can be used in the preparation of benzothieno[2,3-c]pyran-1-ones through a process involving Sonogashira coupling and intramolecular cyclization. These compounds have shown potential in antitumoral activity evaluation, indicating their significance in medicinal chemistry research (Queiroz et al., 2009). Additionally, it has been utilized in the synthesis of benzocarbazoloquinones, highlighting its versatility in organic synthesis and the potential for creating complex molecular structures (Rajeswaran & Srinivasan, 1994).
Catalysis and Reaction Mechanisms
This compound's derivatives play a crucial role in catalysis, contributing to advancements in synthetic methodologies. The palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids, facilitated by compounds structurally related to this compound, have demonstrated significant improvements in bond formation strategies (Giri et al., 2007). This illustrates the compound's contribution to the development of more efficient and selective chemical reactions.
Environmental and Photodegradation Studies
Research has also extended to the environmental behavior and degradation patterns of related benzothiophene derivatives. Studies on the photochemical degradation of crude oil components, including benzothiophenes, provide insights into the fate of such compounds in marine environments following oil spills. This research is vital for understanding the environmental impact and developing strategies for mitigating pollution (Andersson & Bobinger, 1996).
Advanced Materials and Applications
In the field of materials science, derivatives of this compound have been explored for their potential in advanced applications. For example, the incorporation of specific additives in polymer blends for photovoltaic applications has shown to significantly enhance the efficiency of solar cells. This highlights the compound's relevance in the development of renewable energy technologies (Shen et al., 2015).
Propriétés
IUPAC Name |
methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-3-24-14-10-6-5-9-13(14)19-26(21,22)17-12-8-4-7-11-15(12)25-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJBZBCHTSYCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732341.png)



![N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2732346.png)



![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2732354.png)


![N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2732357.png)

![Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2732361.png)
